Ethyl 3-(2-fluorophenoxy)propanoate

Description

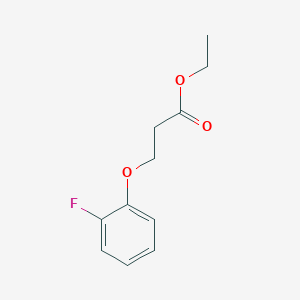

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZOOPSLRBJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Ethyl 3 2 Fluorophenoxy Propanoate

Hydrolytic Stability and Reaction Mechanisms of the Ester Moiety

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction of Ethyl 3-(2-fluorophenoxy)propanoate. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway and exhibiting different kinetic profiles. libretexts.org

The acid-catalyzed hydrolysis of esters like this compound is a reversible process, meaning it does not proceed to completion but instead reaches a state of equilibrium. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org The forward reaction is the hydrolysis of the ester to form 3-(2-fluorophenoxy)propanoic acid and ethanol (B145695), while the reverse reaction is the esterification of the carboxylic acid and alcohol. chemguide.co.uk

The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid product.

The kinetics of this reaction typically follow second-order behavior, being first order in both the ester and the hydronium ion concentration. The position of the equilibrium can be shifted toward the products by using a large excess of water, in accordance with Le Châtelier's principle. chemguide.co.uk

| Temperature (°C) | Acid Concentration (M) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 1.5 x 10⁻⁵ |

| 50 | 0.1 | 7.2 x 10⁻⁵ |

| 50 | 0.5 | 7.3 x 10⁻⁵ |

Base-Catalyzed Hydrolysis (Saponification) Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk Unlike the acid-catalyzed counterpart, this reaction is effectively irreversible because the final step forms a carboxylate salt which is resonance-stabilized and shows no tendency to react with the alcohol. libretexts.org The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521). youtube.com

| Temperature (°C) | [Ester]₀ (M) | [NaOH]₀ (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.01 | 0.01 | 0.068 |

| 35 | 0.01 | 0.01 | 0.152 |

| 45 | 0.01 | 0.01 | 0.325 |

Influence of the 2-Fluorophenoxy Substituent on Ester Reactivity

The 2-fluorophenoxy group significantly influences the hydrolytic reactivity of the ester through a combination of electronic and steric effects.

Electronic Effects : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the phenoxy ring to the ester functional group. This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water (in acid hydrolysis) or hydroxide ions (in base hydrolysis). Theoretical calculations and experimental data for other fluoro-substituted esters confirm that fluorine substitution generally accelerates the rate of ester hydrolysis. scispace.com While halogens can also exert a resonance-donating effect (+R), for halogens like fluorine and chlorine, the inductive effect typically outweighs the resonance effect in determining reactivity. stackexchange.com

Expected Reactivity Comparison

| Compound | Key Substituent Effect(s) | Expected Relative Rate of Hydrolysis |

| Ethyl propanoate | Baseline (Alkyl group) | 1x |

| Ethyl 3-phenoxypropanoate | Electron-withdrawing phenoxy group | > 1x |

| This compound | Strong inductive effect (-I) from fluorine, potential steric hindrance | >> 1x (likely faster than the non-fluorinated phenoxy analogue) |

Transesterification Pathways and Catalytic Aspects

Transesterification is a process where the ethyl group of this compound is exchanged with the alkyl group of another alcohol. This reaction is widely used to synthesize different esters and is, like hydrolysis, catalyzed by either acids or bases.

Both acid and base catalysis are effective for transesterification. The mechanisms are analogous to those of hydrolysis.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack. scielo.br A molecule of the co-reagent alcohol attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, a molecule of ethanol is eliminated, and the deprotonation of the new ester regenerates the catalyst. This is a reversible equilibrium-controlled process. scielo.br

Base-Catalyzed Transesterification : A strong base, typically the alkoxide corresponding to the co-reagent alcohol (e.g., sodium methoxide (B1231860) for transesterification with methanol), is used as the catalyst. The alkoxide directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the new ester. The process is driven by the relative concentrations and stabilities of the participating alkoxides.

Transesterification is an equilibrium reaction, and the position of the equilibrium is critical to achieving a high yield of the desired product. scielo.br

The reaction can be represented as: this compound + R-OH ⇌ R-3-(2-fluorophenoxy)propanoate + Ethanol

Several factors influence the outcome:

Structure of the Alcohol Co-reagent : The steric bulk of the incoming alcohol (R-OH) can affect the rate of reaction. Less hindered primary alcohols generally react faster than more hindered secondary or tertiary alcohols.

Equilibrium Control : To shift the equilibrium towards the product side, Le Châtelier's principle is applied. This is commonly achieved by:

Using an Excess of the Co-reagent Alcohol : Employing the alcohol as a solvent or in large stoichiometric excess increases the concentration of reactants and drives the formation of the product ester. psu.edu

Removing a Product : The continuous removal of the more volatile product, typically ethanol, from the reaction mixture by distillation will also shift the equilibrium to the right, favoring the formation of the new ester.

Effect of Co-reagent on Transesterification Equilibrium

| Co-reagent Alcohol | Boiling Point (°C) | Strategy for Equilibrium Shift |

| Methanol | 64.7 | Use as excess solvent; distill off ethanol (BP: 78.4°C) if possible. |

| 1-Butanol | 117.7 | Use in excess; distill off ethanol product. |

| Benzyl Alcohol | 205 | Use in excess; distill off ethanol product. |

| Isopropanol | 82.6 | Use in excess; fractional distillation to remove ethanol can be challenging. |

Reactivity of the Aryl Fluorine Substituent

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. rsc.org However, the strategic placement of a fluorine atom on an aromatic ring, as seen in this compound, can be leveraged for various functionalization reactions.

The activation of the C-F bond in 2-fluorophenoxy derivatives can be approached through several strategies, primarily involving transition-metal catalysis or the use of strong Lewis acids. ox.ac.ukbaranlab.org While direct nucleophilic aromatic substitution (SNAr) is challenging due to the poor leaving group ability of the fluoride (B91410) ion, metal-mediated processes offer viable pathways.

Transition metal complexes, particularly those of nickel and palladium, are known to mediate the cleavage of C-F bonds. ox.ac.ukmdpi.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. For a molecule like this compound, this would likely proceed via an η2-arene complex, followed by oxidative addition to form a metal-fluoride species. ox.ac.uk The regioselectivity of this activation is influenced by the electronic and steric environment, with the ortho-position of the fluorine to the ether linkage being a key factor.

Recent advancements in photoredox catalysis have also provided milder conditions for C-F bond activation. mdpi.comrsc.org These methods often involve single-electron transfer (SET) processes to generate radical intermediates, which can then undergo further reactions. For this compound, a photocatalyst could reduce the fluoroaromatic ring, leading to a radical anion that expels the fluoride ion.

Below is a table summarizing potential C-F bond activation strategies applicable to the 2-fluorophenoxy moiety.

| Activation Strategy | Catalyst/Reagent | Proposed Intermediate | Potential Product |

| Oxidative Addition | Ni(0) or Pd(0) complex | Aryl-metal-fluoride complex | Functionalized arene |

| Lewis Acid-Assisted | Strong Lewis Acid (e.g., B(C6F5)3) | Cationic intermediate | Cyclized or substituted product |

| Photoredox Catalysis | Photocatalyst + Reductant | Fluoroaryl radical anion | Hydrodefluorinated or coupled product |

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorinated phenyl ring of this compound can potentially participate in such reactions, provided the C-F bond can be selectively activated.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are prime candidates. youtube.comresearchgate.net The catalytic cycle typically involves oxidative addition of the C-F bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to afford the coupled product. youtube.com The choice of ligand on the palladium catalyst is crucial for facilitating the challenging C-F bond activation step.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for activating C-F bonds. beilstein-journals.org Nickel catalysts can exhibit different reactivity profiles compared to palladium and are often more effective for cleaving strong bonds. A plausible reaction pathway involves the formation of a nickelacyclopropane intermediate from the 2-fluorophenoxy moiety and a zero-valent nickel species, which then undergoes further steps to yield the cross-coupled product. beilstein-journals.org

The following table illustrates representative conditions for cross-coupling reactions involving aryl fluorides, which could be adapted for this compound.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(OAc)2 / Ligand | Arylboronic acid | Arylated phenoxypropanoate |

| Negishi | Ni(cod)2 / Ligand | Arylzinc reagent | Arylated phenoxypropanoate |

| Buchwald-Hartwig | Pd(dba)2 / Ligand | Amine | Aminated phenoxypropanoate |

Investigating Radical-Mediated Transformations and Oxidation Pathways

Radical reactions offer unique pathways for the transformation of organic molecules. youtube.com The phenoxy moiety in this compound can be susceptible to radical generation, leading to a variety of potential products.

The formation of a phenoxy radical can be initiated by single-electron oxidants or through enzymatic processes. frontiersin.orgnih.gov Once formed, this radical can be delocalized over the aromatic ring and potentially participate in coupling reactions. For instance, the dimerization of phenoxy radicals is a known process, which, in the case of this compound, could lead to biphenyl-linked dimers.

Oxidation of the this compound molecule could also proceed via different pathways. Besides radical formation on the phenoxy ring, the propanoate side chain could also be a site of oxidation. However, the electron-withdrawing nature of the 2-fluorophenoxy group might influence the reactivity of the side chain. The oxidation of similar ether-containing compounds can sometimes lead to cleavage of the ether bond or oxidation at the benzylic-like position.

Further investigation into the radical-mediated transformations and oxidation pathways of this compound could reveal novel reaction chemistries and provide access to new molecular architectures.

Spectroscopic Characterization and Advanced Analytical Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Ethyl 3-(2-fluorophenoxy)propanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed to unambiguously assign all proton, carbon, and fluorine resonances and to investigate its conformational preferences.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl ester and the 3-(2-fluorophenoxy)propyl moieties. The ethyl group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), a pattern also seen in similar structures like ethyl propanoate. askfilo.comchegg.comchegg.com The protons of the propanoate chain and the aromatic ring exhibit distinct chemical shifts influenced by the electronegative fluorine atom and the phenoxy linkage.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. oregonstate.edu The aromatic carbons show splitting patterns due to C-F coupling, and their precise chemical shifts are influenced by the position of the fluorine substituent.

¹⁹F NMR spectroscopy is particularly sensitive for fluorinated organic compounds. nih.govalfa-chemistry.com The fluorine atom in this compound gives rise to a single resonance, and its chemical shift provides valuable information about the electronic environment around the fluorine nucleus. The chemical shift can be influenced by solvent polarity and other molecular interactions. dovepress.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally determined values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | 1.2 | Triplet | 3H |

| Propanoate -CH₂ -C=O | 2.8 | Triplet | 2H |

| Ethyl -OCH₂ - | 4.1 | Quartet | 2H |

| Propanoate -OCH₂ - | 4.3 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally determined values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -C H₃ | 14 |

| Propanoate -C H₂-C=O | 34 |

| Ethyl -OC H₂- | 61 |

| Propanoate -OC H₂- | 65 |

| Aromatic C -H | 115 - 125 |

| Aromatic C -O | 145 (d, JC-F) |

| Aromatic C -F | 155 (d, JC-F) |

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally determined values.

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

|---|

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the molecule, such as those in the ethyl group and the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the protons of the propanoate chain to the carbonyl carbon and the aromatic ring.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.

The rotational freedom around single bonds in this compound allows it to adopt various conformations in solution. auremn.org.brnih.gov NMR spectroscopy can provide insights into the preferred conformation by analyzing vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these couplings, it is possible to deduce the relative populations of different staggered rotamers. This analysis helps in understanding the three-dimensional structure and flexibility of the molecule in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated exact mass for C₁₁H₁₃FO₃ is 212.0849 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. mdpi.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, characteristic fragmentation pathways are expected. These may include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the propanoate chain, and fragmentation of the fluorophenoxy ring. For instance, a notable fragmentation pattern observed in related compounds like ethyl 3-(2-chlorophenyl)-propenoate involves the loss of the ortho halogen. nih.gov A similar loss of the fluorine atom could be a potential fragmentation pathway. The fragmentation of flavonoids, which also contain aromatic rings and ether linkages, often involves retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O, providing a model for potential fragmentation pathways. mdpi.comresearchgate.net The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl propanoate |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational aspects of this compound.

The vibrational spectrum of this compound is distinguished by absorptions corresponding to its key functional groups. The ester group (C=O) exhibits a strong, characteristic stretching vibration, typically in the region of 1730-1750 cm⁻¹ in the IR spectrum. The carbon-fluorine (C-F) bond of the aryl group also gives rise to a distinct absorption, usually found in the 1200-1300 cm⁻¹ region. The ether linkage (C-O-C) will present characteristic stretching vibrations as well.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-F (Aryl) | Stretching | 1200 - 1300 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| Aromatic C=C | Stretching | 1450 - 1600 |

The vibrational spectrum of this compound can also offer insights into its conformational isomers. The molecule possesses rotational freedom around several single bonds, leading to different spatial arrangements of its atoms. These different conformers can have slightly different vibrational frequencies. By analyzing the fine details of the spectra, potentially with the aid of computational modeling, it may be possible to deduce the predominant conformation in a given state or solvent. For instance, shifts in the position or changes in the intensity of certain vibrational bands can be correlated with specific dihedral angles within the molecule.

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and purification of this compound, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical HPLC method would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Optimization of the HPLC method involves several key parameters:

Mobile Phase Composition: Adjusting the ratio of aqueous to organic solvent affects the retention time and resolution. A gradient elution, where the solvent composition changes over time, is often employed for complex samples.

Flow Rate: The speed at which the mobile phase passes through the column influences the efficiency of the separation.

Column Temperature: Maintaining a constant and optimized temperature can improve peak shape and reproducibility.

Detector Wavelength: A UV detector is commonly used, and the wavelength should be set to the absorbance maximum of this compound for maximum sensitivity.

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 272 nm |

Given its molecular weight and structure, this compound is sufficiently volatile for analysis by Gas Chromatography (GC). GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl-substituted polysiloxane, would likely be suitable for this analysis.

The optimization of a GC method would involve:

Temperature Program: A carefully controlled temperature ramp is crucial for achieving good separation of the analyte from any impurities or related compounds.

Injector Temperature: This must be high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation.

Carrier Gas Flow Rate: The flow rate of the inert carrier gas (e.g., helium, nitrogen) affects the efficiency of the separation.

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. A mass spectrometer (GC-MS) can also be used for definitive identification.

Table 4: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID at 300 °C |

Coupled Techniques: LC-MS/MS and GC-MS for Mixture Analysis

The analysis of complex mixtures containing "this compound" and its potential isomers or degradation products necessitates the use of highly selective and sensitive analytical techniques. Coupled chromatographic and mass spectrometric methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the unambiguous identification and quantification of this compound in various matrices. These techniques provide a dual layer of separation and detection, ensuring reliable results even in the presence of interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of moderately polar and thermally labile compounds like "this compound". The initial separation is achieved by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer.

Methodology and Findings:

For the analysis of compounds structurally similar to "this compound," such as phenoxyacetic acid herbicides, reversed-phase liquid chromatography is typically employed. nih.govresearchgate.net A C18 column is often the stationary phase of choice, providing good separation for these types of molecules. The mobile phase commonly consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid, like formic acid, to improve peak shape and enhance ionization efficiency. nih.govamazonaws.com

Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, often operated in positive ion mode to generate the protonated molecule [M+H]⁺. nih.gov In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even at low concentrations in complex mixtures. researchgate.net

Interactive Data Table: Representative LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 (e.g., 150 x 2 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | Expected [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. "this compound," being an ester, is amenable to GC analysis. This method offers high chromatographic resolution, often superior to LC for separating volatile isomers.

Methodology and Findings:

In GC-MS analysis, a capillary column with a mid-polarity phase, such as a cyanopropylphenyl-dimethylpolysiloxane (e.g., DB-624), can provide effective separation of phenylpropanoate esters and related compounds. nih.gov The sample is injected into a heated inlet, where it is vaporized and transferred to the column by a carrier gas, typically helium. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the analytes are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method that produces a characteristic fragmentation pattern, which can be used for library matching and structural elucidation. nih.gov For enhanced sensitivity and selectivity, particularly in complex matrices, chemical ionization (CI) may be employed. core.ac.uk In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and allows for lower detection limits. nih.gov

Although a specific GC-MS method for "this compound" is not detailed in published literature, typical parameters can be inferred from methods used for similar fluorinated and ester compounds.

Interactive Data Table: Representative GC-MS Parameters

| Parameter | Value |

| GC Column | DB-624 (or equivalent) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | To be optimized (e.g., 50°C hold 2 min, ramp to 250°C) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | To be determined from mass spectrum |

Computational and Theoretical Chemistry of Ethyl 3 2 Fluorophenoxy Propanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of Ethyl 3-(2-fluorophenoxy)propanoate. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. ajchem-a.comajchem-a.com This process determines the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

The optimized geometry reveals key structural parameters. For instance, the presence of the fluorine atom on the phenyl ring is expected to influence the bond lengths and angles of the aromatic system due to its electron-withdrawing nature. The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-O (ether) | 1.37 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O-C=O (ester) | 123.0° | |

| Dihedral Angle | C-C-O-C | ~180° (for extended conformation) |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values may vary.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comajchem-a.comnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For this compound, the MEP surface would highlight regions of negative potential (typically colored red) and positive potential (colored blue). The electronegative oxygen atoms of the ester and ether groups, as well as the fluorine atom, are expected to be regions of high electron density and therefore negative electrostatic potential. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms, particularly those on the ethyl group and the aromatic ring, will exhibit positive electrostatic potential, indicating sites susceptible to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

HOMO/LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govacs.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be distributed over the carbonyl group of the ester. The fluorine substituent can influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (Egap) | 5.7 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values may vary.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the side chain in this compound allows it to adopt various conformations, which can be explored through computational methods.

Rotational Barriers and Preferred Conformations

The rotation around single bonds, such as the C-O and C-C bonds in the propanoate chain, gives rise to different conformers. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable, or preferred, conformations. The introduction of a fluorine atom can influence these rotational barriers and the relative stability of conformers due to steric and electronic effects. mdpi.com

Potential Research Applications and Future Directions

A Versatile Building Block for Complex Organic Molecules

Ethyl 3-(2-fluorophenoxy)propanoate holds considerable promise as a key intermediate in the synthesis of more complex organic molecules. Its structural features, including the reactive ester group, the flexible propanoate chain, and the electronically modified fluorinated aromatic ring, make it an attractive starting material for constructing elaborate molecular architectures. The presence of the fluorine atom can significantly influence the reactivity and properties of the final products, a desirable attribute in the design of novel compounds.

The general synthetic utility of related ethyl propanoate derivatives is well-documented. For instance, various ethyl propanoate structures are employed in the synthesis of pharmaceuticals and other biologically active compounds. While specific examples detailing the use of this compound as a key intermediate are not extensively reported in publicly available literature, its structural similarity to other synthetic building blocks suggests its potential in creating a diverse range of molecules. The core structure can be envisioned as a scaffold upon which further chemical modifications can be performed, such as hydrolysis of the ester to the corresponding carboxylic acid, or reactions at the aromatic ring.

Probing Structure-Reactivity and Structure-Property Relationships

The study of analogues of this compound is a crucial area of research for understanding how subtle changes in molecular structure can impact chemical reactivity and physical properties. By systematically modifying the position of the fluorine atom on the phenyl ring, or by introducing other substituents, researchers can gain valuable insights into structure-activity relationships (SAR) and structure-property relationships (SPR).

For example, studies on fluorinated carboxylic acid bioisosteres have demonstrated that the position and number of fluorine atoms can significantly alter a molecule's acidity, lipophilicity, and metabolic stability. This knowledge is directly applicable to understanding the behavior of this compound and its analogues. The electron-withdrawing nature of the fluorine atom at the ortho position in the target molecule is expected to influence the electron density of the aromatic ring and the phenoxy ether linkage, thereby affecting its reactivity in various chemical transformations.

Interactive Table: Physicochemical Properties of Related Phenylpropanoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | 178.23 | 2.33 |

| Ethyl 3-(4-fluorophenyl)propanoate | C₁₁H₁₃FO₂ | 196.22 | 2.44 |

| Ethyl 3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | 2.1 |

Note: The data in this table is for related compounds and is intended to provide a comparative context. LogP values are estimated.

Advancing Catalytic Transformations

The development of novel and efficient catalytic systems for the transformation of this compound is a key area for future research. Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency under mild conditions. For a molecule like this compound, various catalytic transformations could be envisaged.

For instance, catalytic hydrogenation could be employed to saturate the aromatic ring, leading to cyclohexyl derivatives. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be utilized to form new carbon-carbon or carbon-nitrogen bonds at the aromatic ring, allowing for the introduction of diverse functional groups. Furthermore, catalytic methods for the selective cleavage or modification of the ether linkage would open up additional avenues for synthetic diversification. While specific catalytic systems for this exact molecule are not widely reported, the vast body of literature on the catalysis of similar phenoxy and ester compounds provides a strong foundation for future investigations.

Enhancing Analytical Methodologies for Detection and Quantification

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of organic compounds. For a fluorinated molecule like this compound, these methods can offer high sensitivity and selectivity. The development of specific analytical protocols would likely involve optimizing extraction procedures from different sample types, followed by the fine-tuning of chromatographic separation and mass spectrometric detection parameters. The unique isotopic signature of fluorine can also be leveraged in certain mass spectrometry techniques to aid in identification. While specific methods for this compound are not established, methodologies developed for other fluorinated phenoxyalkanoic acids can serve as a valuable starting point.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-(2-fluorophenoxy)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution, where the hydroxyl group of 2-fluorophenol reacts with ethyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). The reaction temperature (60–80°C) and stoichiometric ratio of reagents are critical for optimizing yield. For example, excess 2-fluorophenol (1.2–1.5 equivalents) improves conversion rates by driving the equilibrium toward ester formation. Side reactions, such as hydrolysis of the ester group, can be minimized by avoiding aqueous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenoxy group produces distinct splitting patterns in ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR identifies the ester carbonyl (~170 ppm) and fluorinated aromatic carbons (~115–160 ppm).

- GC-MS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226) and detect impurities.

- HSQC NMR : Resolves correlations between aromatic protons and carbons, crucial for verifying substitution patterns in fluorophenoxy derivatives .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). This substituent also reduces basicity at the oxygen atom, making the ester less prone to hydrolysis under acidic conditions. Comparative studies with ethyl 3-(2-chlorophenoxy)propanoate show that fluorine’s smaller atomic radius minimizes steric hindrance, allowing faster nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected HSQC cross-peaks) during structural analysis?

- Methodological Answer : Contradictions in HSQC NMR (e.g., unexpected C–H correlations) may arise from impurities or residual solvents. To troubleshoot:

- Perform elemental analysis (C, H, F) to confirm purity.

- Use 2D TOCSY to detect spin systems from by-products.

- Compare experimental data with computational predictions (DFT-based NMR shifts). For example, residual DMF in the sample can introduce extraneous peaks at δ 2.7–3.0 ppm, requiring rigorous drying .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselective functionalization (e.g., halogenation at the para position) requires careful reagent selection. For bromination, using NBS (N-bromosuccinimide) with a radical initiator (e.g., AIBN) in CCl₄ favors para substitution due to fluorine’s directing effects. Kinetic studies show that lower temperatures (0–5°C) suppress competing ortho-bromination by slowing radical chain propagation .

Q. How does this compound participate in lignin depolymerization studies, and what stabilization mechanisms are involved?

- Methodological Answer : In lignin solvolysis, fluorophenoxy derivatives act as stabilizing agents via reductive chemistry. Heterogeneous metal catalysts (e.g., Pd/C) promote hydrogenolysis of β-O-4 lignin linkages, with the fluorophenoxy group stabilizing intermediates through electron-withdrawing effects. GC-FID/MS analysis of depolymerized lignin reveals this compound as a key monomer, confirmed by tracking the disappearance of lignin’s native phenolic signals in HSQC spectra .

Q. What experimental protocols ensure safe handling and storage of fluorinated propanoate esters?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Fluorinated esters are hygroscopic; store under inert gas (N₂/Ar) to prevent hydrolysis.

- Purification : Recrystallize from hexane/ethyl acetate (3:1) to remove unreacted 2-fluorophenol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Storage : Keep at –20°C in amber vials to prevent photodegradation. Long-term stability (>2 years) is achievable with desiccants (silica gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.